molecular formula C9H19N3O2 B12987114 n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide

n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide

Cat. No.: B12987114
M. Wt: 201.27 g/mol
InChI Key: DRZMWPNQKYFQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide is an organic compound with the molecular formula C9H19N3O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of both methyl and methylamino groups attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with methylamine and other reagents. One common method involves the reaction of morpholine-4-carboxylic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted morpholine derivatives .

Scientific Research Applications

n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-n-(2-(methylamino)ethyl)morpholine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

N-methyl-N-[2-(methylamino)ethyl]morpholine-4-carboxamide

InChI

InChI=1S/C9H19N3O2/c1-10-3-4-11(2)9(13)12-5-7-14-8-6-12/h10H,3-8H2,1-2H3

InChI Key

DRZMWPNQKYFQAI-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C(=O)N1CCOCC1

Origin of Product

United States

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